9-顺-视黄酸油酸酯-d17

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

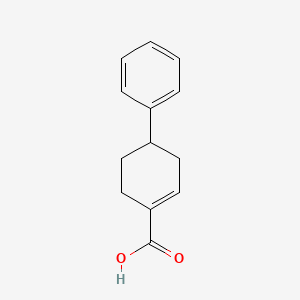

“9-cis-Retinyl Oleate-d17” is a labelled version of 9-cis-Retinyl Oleate, which is primarily found in the retina . It is a fatty acid ester of a Retinol isomer . The IUPAC name for this compound is (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoate .

Synthesis Analysis

The synthesis of 9-cis-retinoids involves a novel approach for the catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation . A screen of 20 transition metal-based catalysts identified an optimal approach for the regioselective production of Z-retinoids . The most effective catalytic system was comprised of a palladium complex with labile ligands .

Molecular Structure Analysis

The molecular formula of “9-cis-Retinyl Oleate-d17” is C38H45D17O2 . The molecular weight is 568.00 . The canonical SMILES structure is CCCCCCCCC=CCCCCCCCC(=O)OCC=C©C=CC=C©C=CC1=C(CCCC1©C)C .

Chemical Reactions Analysis

In the eye, hydrolysis of stored retinyl esters is catalyzed by retinyl ester hydrolase (REH) activities in retinal pigment epithelium (RPE) membranes . Specific activities determined for hydrolysis of various retinol isomers of retinyl palmitate (9-cis-, 11-cis-, 13-cis-, and all-trans-retinyl palmitates) indicated that 11-cis-retinyl palmitate is preferentially hydrolyzed .

Physical And Chemical Properties Analysis

The molecular formula of “9-cis-Retinyl Oleate-d17” is C38H45D17O2 . The molecular weight is 568.00 . The canonical SMILES structure is CCCCCCCCC=CCCCCCCCC(=O)OCC=C©C=CC=C©C=CC1=C(CCCC1©C)C .

科学研究应用

1. 生物合成和代谢

9-顺-视黄酸,9-顺-视黄酸油酸酯-d17 是一种前体,是通过涉及顺-视黄醇脱氢酶 (cRDH) 等酶的特定途径合成的。这个过程涉及 9-顺-视黄醇氧化为 9-顺-视黄醛,随后在肝细胞中合成,在肝脏代谢中起着至关重要的作用 (Paik 等人,2000)。

2. 类视黄酸受体相互作用

源自 9-顺-视黄酸油酸酯-d17 的 9-顺-视黄酸,作为类视黄酸 X 受体 (RXR) 的生物配体。它与各种脂肪酸和胆汁酸相互作用,表明它参与了不同的代谢途径 (Radomińska-Pandya 和 Chen,2002)。

3. 在视力中的作用

对包括 9-顺-视黄酸油酸酯-d17 在内的各种视黄酸酯的合成和分析的研究突出了它们在眼部健康中的重要性,特别是在视力和视网膜健康等过程中 (Alvarez 等人,1981)。

4. 酶促反应和异构化

与将 9-顺-视黄酸油酸酯-d17 转化和异构化为其活性形式相关的酶促活性在细胞分化和视力等生理过程中至关重要 (Labrecque 等人,1995)。

5. 药学应用

对 9-顺-视黄酸油酸酯-d17 及其衍生物的研究提供了对潜在治疗应用的见解,例如治疗遗传性视网膜疾病和其他需要类视黄酸干预的疾病 (Kochman 等人,2021)。

6. 分析化学和光谱学

质谱和分析技术已被用于研究 9-顺-视黄酸油酸酯-d17 等化合物,有助于识别和了解其结构和代谢途径 (Lin 等人,1970)。

作用机制

The retinoid (visual) cycle is a complex enzymatic pathway that operates in the retina for the regeneration of 11-cis-retinal (11-cis-Ral), the inherent visual chromophore indispensable for vision . Deficiencies in the retinoid metabolism are involved in pathologic mechanisms of several forms of retinal diseases .

安全和危害

未来方向

属性

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+/i1D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDHZXYYBPLHI-OIHCPOPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC\C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cis-Retinyl Oleate-d17 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione](/img/structure/B586061.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)

![1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586071.png)

![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)

![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)